3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate

Catalog No.
S12053585
CAS No.
M.F
C20H25NO4
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexa...

Product Name

3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate

IUPAC Name

[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] hexanoate

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-2-3-4-12-18(22)25-15-9-7-8-14(13-15)21-19(23)16-10-5-6-11-17(16)20(21)24/h7-9,13,16-17H,2-6,10-12H2,1H3

InChI Key

ZOAKZWQGRPCZJW-UHFFFAOYSA-N

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)C3CCCCC3C2=O

3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate is a complex organic compound characterized by its unique structural features, which include a phenyl group attached to a hexanoate moiety and a dioxoisoindole structure. The compound's molecular formula is C_{19}H_{25}N_{1}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The dioxoisoindole part contributes to its potential biological activity, while the hexanoate chain may influence its solubility and interaction with biological systems.

Typical of esters and amides due to the presence of functional groups such as the dioxoisoindole and hexanoate. Key reactions may include:

  • Ester Hydrolysis: The hexanoate ester can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding the corresponding alcohol and carboxylic acid.
  • Nucleophilic Substitution: The carbonyl groups in the isoindole structure can be targets for nucleophilic attack, leading to modifications that can enhance biological activity or alter physical properties.
  • Reductive Reactions: The dioxo groups can be reduced to yield corresponding diols or other derivatives, potentially modifying the compound's reactivity and bioavailability.

Preliminary studies suggest that 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate exhibits notable biological activities. Its isoindole structure is often associated with various pharmacological effects, including:

  • Antiviral Properties: Compounds with similar structures have shown potential against viruses, particularly flaviviruses, indicating that this compound may also possess antiviral activity .
  • Anti-inflammatory Effects: The presence of specific substituents in the isoindole framework could contribute to anti-inflammatory mechanisms, making it a candidate for further investigation in inflammatory disease models.
  • Cytotoxicity: Initial assays may reveal cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.

The synthesis of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate can be approached through several methods:

  • Condensation Reactions: A common synthetic route involves the condensation of appropriate isoindole derivatives with phenolic compounds followed by esterification with hexanoic acid.
  • Multi-step Synthesis: This method includes the formation of the isoindole core through cyclization reactions followed by functionalization to introduce the phenyl and hexanoate groups.
  • Use of Catalysts: Employing Lewis acids or transition metal catalysts can enhance reaction yields and selectivity during the synthesis process.

The unique properties of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate suggest several potential applications:

  • Pharmaceutical Development: Given its biological activities, it may be developed into a drug candidate for treating viral infections or inflammatory diseases.
  • Chemical Probes: The compound could serve as a chemical probe in biological research to study specific pathways or cellular responses.
  • Material Science: Its unique structural features might allow for applications in developing novel materials with specific properties.

Interaction studies are crucial for understanding how 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate interacts with biological targets:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • In Vivo Studies: Animal models may be employed to assess pharmacokinetics and pharmacodynamics, helping to elucidate its therapeutic potential.

Several compounds share structural similarities with 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(4-hydroxyphenyl)-2-octanoneHydroxy group on phenylAntimicrobialSimpler structure
5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acidPyrrole ringAnti-inflammatoryDifferent heterocyclic component
3-(1H-pyrrolidin-2-one)phenyl acetateAcetate instead of hexanoateAntiviralContains a pyrrolidine ring

The uniqueness of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl hexanoate lies in its complex dioxoisoindole structure combined with a long aliphatic chain that may enhance lipophilicity and biological interaction profiles compared to simpler analogs.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

343.17835828 g/mol

Monoisotopic Mass

343.17835828 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

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